molecular formula C16H14ClNO3 B12327283 3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid

3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid

Cat. No.: B12327283
M. Wt: 303.74 g/mol
InChI Key: QAZWGFGJOJFUGT-WOJGMQOQSA-N
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Description

3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid is an organic compound with a complex structure that includes a chlorophenyl group, an ethylideneamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid typically involves the following steps:

    Formation of the Ethylideneamino Intermediate: The reaction between 4-chlorobenzaldehyde and ethylamine under acidic conditions forms the ethylideneamino intermediate.

    Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 4-Chlorophenylacetic acid
  • 4-Chlorobenzoic acid

Comparison

3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid

InChI

InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)/b18-11+

InChI Key

QAZWGFGJOJFUGT-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\OCC1=CC(=CC=C1)C(=O)O)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl

solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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